4-[(Butylsulfonylamino)methyl]benzenesulfonamide
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Overview
Description
4-[(Butylsulfonylamino)methyl]benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of both butylsulfonyl and benzenesulfonamide groups in its structure suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide typically involves the reaction of benzenesulfonamide with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of benzenesulfonamide attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring of the benzenesulfonamide can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate and protons. This inhibition can disrupt cellular processes, particularly in cancer cells, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, known for its enzyme inhibitory properties.
4-[(Methylsulfonylamino)methyl]benzenesulfonamide: A similar compound with a methylsulfonyl group instead of a butylsulfonyl group.
4-[(Ethylsulfonylamino)methyl]benzenesulfonamide: Another analog with an ethylsulfonyl group.
Uniqueness: 4-[(Butylsulfonylamino)methyl]benzenesulfonamide is unique due to the presence of the butylsulfonyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for target enzymes compared to its analogs.
Properties
IUPAC Name |
4-[(butylsulfonylamino)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-2-3-8-18(14,15)13-9-10-4-6-11(7-5-10)19(12,16)17/h4-7,13H,2-3,8-9H2,1H3,(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZWLHWSDNVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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